2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride
Description
2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[64104,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrazole ring, and a triazatricyclo framework
Properties
Molecular Formula |
C22H26ClN7O2 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H25N7O2.ClH/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12;/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30);1H |
InChI Key |
HBABNFFETJBQJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclohexyl group attachment: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Triazatricyclo framework construction: This step involves a series of cyclization reactions, often using strong acids or bases to facilitate ring closure.
Final assembly: The final step involves coupling the pyrazole and triazatricyclo intermediates under controlled conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.
Advanced purification techniques: Such as high-performance liquid chromatography (HPLC) to achieve high purity.
Automation: To reduce human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups.
Reduction: Reduction reactions can target the carbonyl groups within the triazatricyclo framework.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: Due to its complex structure, it may interact with multiple biological targets, making it a potential candidate for drug discovery.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its potential medicinal properties make it valuable in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and triazatricyclo framework allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-6-oxo-6H-[1,2]diazepino[4,5,6-cd]indol-8-yl]acetamide
- 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
Uniqueness
The uniqueness of 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[64104,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride lies in its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs
Biological Activity
The compound 2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride (often referred to as PF-477736) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.4 g/mol. The structure features multiple functional groups including an amino group, a cyclohexyl moiety, and a pyrazole ring that contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H27Cl2N7O2 |
| Molecular Weight | 492.4 g/mol |
| CAS Number | 1247874-19-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to create the pyrazole moiety.
- Cyclization Reactions : Establishing the triazatricyclo structure through cyclization methods.
- Final Coupling : Attaching the cyclohexyl and acetamide groups to form the complete structure.
PF-477736 is primarily recognized as an ATP-competitive inhibitor of Chk1 (Checkpoint kinase 1). By binding to the ATP-binding pocket of Chk1, it disrupts the phosphorylation of downstream targets essential for cell cycle regulation. This action allows cells to progress through the cell cycle despite DNA damage, ultimately leading to enhanced cell death when combined with DNA-damaging agents.
Anticancer Properties
Research indicates that PF-477736 exhibits significant anticancer activity by enhancing the efficacy of chemotherapeutic agents. It has been shown to potentiate the effects of DNA-damaging drugs in various cancer cell lines, making it a candidate for combination therapies in oncology.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties attributed to its structural components, particularly the pyrazole ring which is known for such activities in other derivatives.
Case Studies
Several studies have investigated the biological effects of PF-477736:
- Study on Cancer Cell Lines : A study published in Cancer Research examined the effects of PF-477736 on breast cancer cell lines and found that it significantly increased apoptosis when used in conjunction with doxorubicin .
- Neurodegenerative Disease Models : Research highlighted its potential role in neurodegenerative diseases by inhibiting RIPK1 (Receptor-interacting protein kinase 1), which is implicated in neuroinflammation and cell death pathways .
- Combination Therapy Trials : Clinical trials are ongoing to evaluate its effectiveness as part of combination therapies for various malignancies, showing promising results in preliminary phases .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with PF-477736:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| PF 477736 | Tricyclic structure; RIPK1 inhibitor | Anticancer |
| 5-Amino-Pyrazole | Pyrazole ring; anti-inflammatory | Anti-inflammatory |
| Triazole Derivatives | Triazole ring system; diverse activities | Antimicrobial |
The uniqueness of PF-477736 lies in its specific combination of cyclohexyl and triazatricyclo structures along with the pyrazole moiety that may confer distinct pharmacological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
